Bromobimane Bromobimane Monobromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing three methyl substituents at positions 2, 5 and 6 as well as a bromomethyl substituent at the 3-position. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole.
Bromobimane is an organobromide compound. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625)
fluorescent when reacted with thiol group; RN & N1 from CA Vol 91 Form Index; inhibits platelet calcium-dependent protease activity & the ability of dibucaine-stimulated platelets to support factor X activation; structure in first source
Brand Name: Vulcanchem
CAS No.: 71418-44-5
VCID: VC20756523
InChI: InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
SMILES: Array
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

Bromobimane

CAS No.: 71418-44-5

Cat. No.: VC20756523

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Bromobimane - 71418-44-5

Specification

Description Monobromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing three methyl substituents at positions 2, 5 and 6 as well as a bromomethyl substituent at the 3-position. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole.
Bromobimane is an organobromide compound. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625)
fluorescent when reacted with thiol group; RN & N1 from CA Vol 91 Form Index; inhibits platelet calcium-dependent protease activity & the ability of dibucaine-stimulated platelets to support factor X activation; structure in first source
CAS No. 71418-44-5
Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name 7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Standard InChI InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Standard InChI Key AHEWZZJEDQVLOP-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Appearance Assay:≥98%A crystalline solid

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